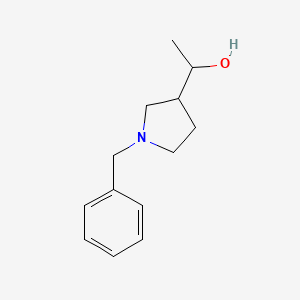

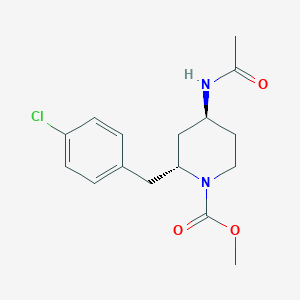

![molecular formula C10H13NO B3109948 2-{[(Prop-2-en-1-yl)amino]methyl}phenol CAS No. 177780-96-0](/img/structure/B3109948.png)

2-{[(Prop-2-en-1-yl)amino]methyl}phenol

Vue d'ensemble

Description

“2-{[(Prop-2-en-1-yl)amino]methyl}phenol” is a compound that contains a phenol group, an amino group, and a prop-2-en-1-yl group . It has high solubility in water and organic solvents . The prop-2-en-1-yl group allows it to be oxidized easily, which can be used for the synthesis of other compounds .

Synthesis Analysis

A scalable and green protocol has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Chemical Reactions Analysis

Phenols, including “this compound”, can undergo a variety of reactions. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .Applications De Recherche Scientifique

Catalysis and Synthesis

- Catalytic Applications : Copper(II) complexes with multidentate ligands, including compounds structurally related to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol, have shown promising applications in catalyzing the direct hydroxylation of benzene to phenol, highlighting the potential of such complexes in industrial catalysis processes (Wu et al., 2015).

- Synthetic Applications : Research has demonstrated the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) via 1,3-dipolar cycloadditions, involving ligands that share functional groups with this compound. These complexes find applications in the development of new materials and pharmaceuticals (Mukhopadhyay et al., 2009).

Material Science

- Corrosion Inhibition : Schiff bases derived from L-Tryptophan, structurally related to this compound, have been studied for their corrosion inhibition properties on stainless steel surfaces in acidic environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates (Vikneshvaran & Velmathi, 2017).

Pharmacological Research

- Antibacterial Properties : Some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenols, which share a similar core structure with this compound, were synthesized and evaluated for their antibacterial activities. These compounds demonstrated significant activity against various bacterial strains, pointing to their potential as antibacterial agents (Kakanejadifard et al., 2013).

Environmental Applications

- Adsorption Studies : Investigations into the adsorption properties of Schiff bases on metal surfaces have provided insights into their applications in environmental cleanup, particularly in the removal of pollutants from water and air. The research suggests these compounds can effectively adsorb harmful substances, thereby mitigating environmental pollution (Bajpai et al., 2005).

Propriétés

IUPAC Name |

2-[(prop-2-enylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h2-6,11-12H,1,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIBGUPMHFMUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl spiro[2.4]heptan-1-ylcarbamate](/img/structure/B3109879.png)

![[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride](/img/structure/B3109920.png)

![Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109952.png)

![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-](/img/structure/B3109972.png)

![(1R)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B3109978.png)